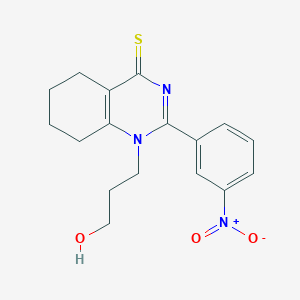
1-(3-hydroxypropyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-hydroxypropyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione, also known as HNTQ, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. HNTQ is a member of the quinazoline family of compounds, which have been shown to possess a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 1-(3-hydroxypropyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione involves the condensation of 3-nitrobenzaldehyde with 2-aminobenzothiazole to form 2-(3-nitrophenyl)benzothiazole. This intermediate is then reacted with 3-chloropropanol to form 1-(3-hydroxypropyl)-2-(3-nitrophenyl)benzothiazole, which is subsequently cyclized with sulfur to form the final product.
Starting Materials
2-aminobenzothiazole, 3-nitrobenzaldehyde, 3-chloropropanol, sulfu
Reaction
Step 1: Condensation of 3-nitrobenzaldehyde with 2-aminobenzothiazole in the presence of a base to form 2-(3-nitrophenyl)benzothiazole., Step 2: Reaction of 2-(3-nitrophenyl)benzothiazole with 3-chloropropanol in the presence of a base to form 1-(3-hydroxypropyl)-2-(3-nitrophenyl)benzothiazole., Step 3: Cyclization of 1-(3-hydroxypropyl)-2-(3-nitrophenyl)benzothiazole with sulfur to form 1-(3-hydroxypropyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione.
Mécanisme D'action
The exact mechanism of action of 1-(3-hydroxypropyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is not fully understood, but it is believed to involve the inhibition of several key signaling pathways that are involved in cancer cell growth and proliferation. Specifically, 1-(3-hydroxypropyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has been shown to inhibit the activity of the protein kinase B (AKT) and extracellular signal-regulated kinase (ERK) pathways, which are known to be dysregulated in many types of cancer.
Effets Biochimiques Et Physiologiques
1-(3-hydroxypropyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has been shown to have several biochemical and physiological effects in vitro and in vivo. In addition to its antitumor properties, 1-(3-hydroxypropyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has also been shown to possess antimicrobial activity against several different types of bacteria and fungi. Furthermore, 1-(3-hydroxypropyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-hydroxypropyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione in laboratory experiments is that it is relatively easy to synthesize and purify. In addition, 1-(3-hydroxypropyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has been shown to be stable under a wide range of conditions, which makes it a useful tool for studying the effects of quinazoline compounds on biological systems. However, one limitation of using 1-(3-hydroxypropyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is that it may not accurately reflect the effects of other quinazoline compounds, which may have different chemical structures and biological activities.
Orientations Futures
There are several potential future directions for research on 1-(3-hydroxypropyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione and other quinazoline compounds. One area of interest is the development of more potent and selective inhibitors of the AKT and ERK pathways, which may have greater therapeutic potential for the treatment of cancer. In addition, further studies are needed to fully understand the mechanism of action of 1-(3-hydroxypropyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione and other quinazoline compounds, as well as their potential applications in the treatment of other diseases such as infectious and inflammatory diseases.
Applications De Recherche Scientifique
1-(3-hydroxypropyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's antitumor properties. In vitro studies have shown that 1-(3-hydroxypropyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is able to inhibit the growth of several different types of cancer cells, including breast, lung, and colon cancer cells. In addition, animal studies have demonstrated that 1-(3-hydroxypropyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is able to suppress tumor growth in vivo.
Propriétés
IUPAC Name |
1-(3-hydroxypropyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-10-4-9-19-15-8-2-1-7-14(15)17(24)18-16(19)12-5-3-6-13(11-12)20(22)23/h3,5-6,11,21H,1-2,4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKYHJNASXOXTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)N=C(N2CCCO)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-hydroxypropyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[Butyryl(phenylsulfonyl)amino]-2-chlorophenyl butyrate](/img/structure/B2624994.png)
![N-[3-Methoxy-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2624998.png)
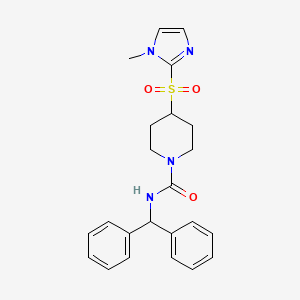
![3-(1-(5-methylisoxazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2625001.png)
![N-[2-(3,5-dimethylpyrazol-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B2625002.png)
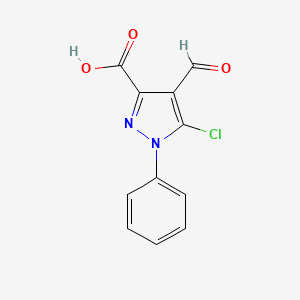
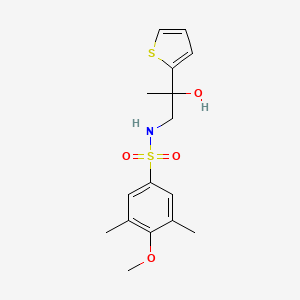
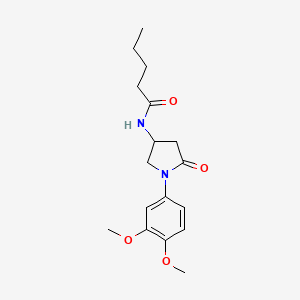
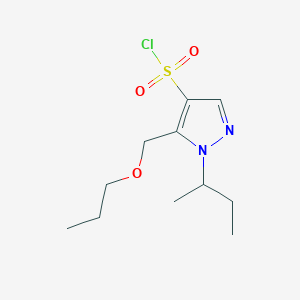
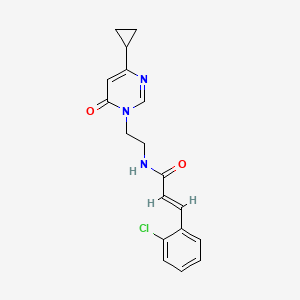
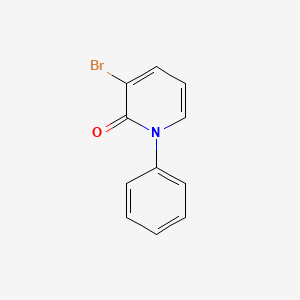
![1-Benzyl-3-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea](/img/structure/B2625015.png)
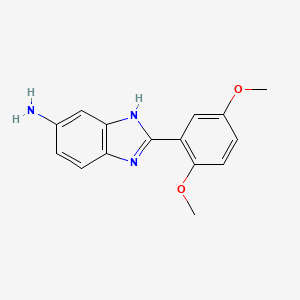
![2,3-dichloro-3-[(4-chlorobenzyl)sulfinyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2625017.png)